molecular formula C21H17BrN4O3 B2450696 N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-12-7

N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Número de catálogo B2450696
Número CAS: 921807-12-7
Peso molecular: 453.296
Clave InChI: KKBOMKWTHMKABT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is a pyrimidine derivative, which is a class of compounds known for their diverse pharmacological effects . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has various functional groups attached to it, including a carboxamide group and a bromophenyl group .

Aplicaciones Científicas De Investigación

Synthesis and Structural Diversity

  • Diversity-Oriented Synthesis : This compound is part of a class synthesized from 4-oxo-N-(PhF)proline benzyl ester, demonstrating the addition of molecular diversity elements onto the pyrimidine nitrogens. The process includes creating various ureas and converting them into the pyrrolo[3,2-d]pyrimidines, yielding deazapurines with notable yields (Marcotte, Rombouts, & Lubell, 2003).

Synthesis of Analogues and Derivatives

  • Xylocydine Synthesis : An inhibitor of cyclin-dependent kinases with high anticancer activity, Xylocydine, structurally related to the compound, was synthesized using tetracyanoethylene and L-xylose. This synthesis involved glycosylation, hydrolysis, and oxidation processes, highlighting the compound's utility in producing novel anticancer agents (Huang, 2009).

Pharmaceutical Applications

  • CCR5 Antagonist Synthesis : The compound is structurally similar to synthesized CCR5 antagonists, showcasing its relevance in creating orally active pharmaceutical agents. The synthesis method employed in developing these antagonists emphasizes the compound's potential in medicinal chemistry (Ikemoto et al., 2005).

Pharmacological Properties

  • Amides Synthesis and Analysis : Amides of the related pyrrolo[3,2-d]pyrimidines, synthesized and studied, exhibited strong analgesic activity. This suggests that derivatives of the compound could have significant pharmacological effects (Śladowska et al., 1999).

Potential Antiviral and Antitumor Agents

  • Pyrrolo[3,2-d]pyrimidine Derivatives : Derivatives related to the compound were synthesized and assessed for cytotoxicity and antiviral activity. This research illuminates the compound's potential as a base for developing antiviral and antitumor agents (Gupta et al., 1989).

Direcciones Futuras

The future research directions for this compound could involve further exploration of its biological activities and potential uses in medicine. This could include testing its effects on various cell lines and organisms, and studying its mechanism of action .

Propiedades

IUPAC Name

N-(4-bromophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3/c1-12-3-9-15(10-4-12)26-20(28)18-17(24-21(26)29)16(11-25(18)2)19(27)23-14-7-5-13(22)6-8-14/h3-11H,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBOMKWTHMKABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=C(C=C4)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.